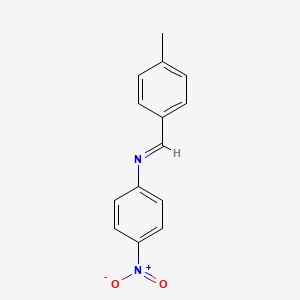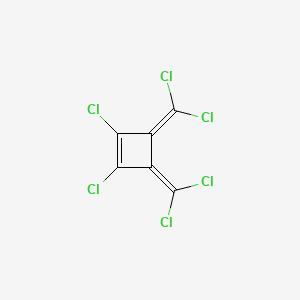
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide is a complex organic compound that features a quinoline core structure substituted with a phenyl group and a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide typically involves multi-step organic reactions. The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The phenyl group is introduced via Friedel-Crafts alkylation, and the pyrrolidine moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine moiety may enhance binding affinity to certain proteins, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinoline: Lacks the pyrrolidine moiety, resulting in different biological activity.
N-(2-(Pyrrolidin-1-yl)ethyl)quinolin-4-amine: Similar structure but without the phenyl group, affecting its chemical properties.
Uniqueness
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinolin-4-amine dihydrobromide is unique due to the combination of its quinoline core, phenyl group, and pyrrolidine moiety, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
853344-16-8 |
|---|---|
Molekularformel |
C21H25Br2N3 |
Molekulargewicht |
479.3 g/mol |
IUPAC-Name |
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinolin-4-amine;dihydrobromide |
InChI |
InChI=1S/C21H23N3.2BrH/c1-2-8-17(9-3-1)20-16-21(18-10-4-5-11-19(18)23-20)22-12-15-24-13-6-7-14-24;;/h1-5,8-11,16H,6-7,12-15H2,(H,22,23);2*1H |
InChI-Schlüssel |
YWAQYVXHFOENKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)

![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)

![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)



![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)




